3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one
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Overview
Description
3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a phenylthio group, a morpholino group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one typically involves multi-step organic reactions One common method includes the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to introduce the morpholino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, leading to enzyme inhibition. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the morpholino group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylthio)-1-(2-(4-methylphenyl)morpholino)propan-1-one
- 3-(Phenylthio)-1-(2-(4-chlorophenyl)morpholino)propan-1-one
- 3-(Phenylthio)-1-(2-(4-fluorophenyl)morpholino)propan-1-one
Uniqueness
3-(Phenylthio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-8-6-15(7-9-16)18-14-24(11-12-26-18)19(25)10-13-27-17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQSLAQMALADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCSC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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